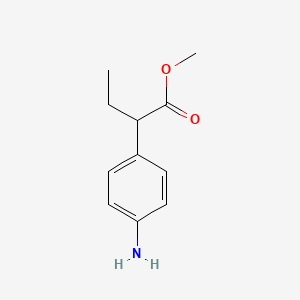

Methyl 2-(4-aminophenyl)butanoate

Description

Methyl 2-(4-aminophenyl)butanoate is an organic compound featuring a butanoate ester backbone with a 4-aminophenyl substituent at the second carbon.

Properties

IUPAC Name |

methyl 2-(4-aminophenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-10(11(13)14-2)8-4-6-9(12)7-5-8/h4-7,10H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFUBDXOHRVZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2-(4-Nitrophenyl)Butyric Acid

The synthesis begins with the esterification of 2-(4-nitrophenyl)butyric acid. A mixture of the carboxylic acid (209 g, 1 mol) in methanol (2000 mL) is treated with concentrated sulfuric acid (10 mL) and refluxed for 1.5 hours. This step converts the acid to methyl 2-(4-nitrophenyl)butanoate, achieving near-quantitative yields due to sulfuric acid’s role as a proton donor and dehydrating agent. Excess methanol is distilled off, and the product is isolated via neutralization with ammonium hydroxide and extraction into dichloromethane.

Table 1: Esterification Conditions and Yields

| Starting Material | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-(4-Nitrophenyl)butyric acid | H₂SO₄ | MeOH | Reflux | 1.5 h | 96% |

Reduction of Nitro Group to Amine

The nitro group in methyl 2-(4-nitrophenyl)butanoate is reduced to an amine using catalytic hydrogenation. A suspension of the nitro ester (3.05 g, 13.67 mmol) and 10% palladium on carbon (1.0 g) in methanol (40 mL) is stirred under hydrogen atmosphere (balloon pressure) for 3 hours. Filtration through Celite and solvent evaporation yields methyl 2-(4-aminophenyl)butanoate as a brown solid (88% yield). This method is favored for its scalability and minimal by-products.

Table 2: Catalytic Hydrogenation Parameters

| Substrate | Catalyst | H₂ Pressure | Solvent | Time | Yield |

|---|---|---|---|---|---|

| Methyl 2-(4-nitrophenyl)butanoate | Pd/C | Balloon | MeOH | 3 h | 88% |

Iron-Mediated Reduction in Acidic Media

One-Pot Esterification and Reduction

An alternative approach combines esterification and nitro reduction in a single reactor. After esterifying 2-(4-nitrophenyl)butyric acid with methanol and sulfuric acid, the mixture is diluted with water (100 mL) and treated with ferrous sulfate heptahydrate (11.71 g) and iron powder (34.0 g). Refluxing for 6 hours reduces the nitro group to an amine. Hot filtration and ethyl acetate extraction yield the crude product, which is purified via silica gel chromatography (methylene chloride eluent).

Table 3: Iron-Based Reduction Conditions

| Reducing Agent | Solvent System | Temperature | Time | Yield |

|---|---|---|---|---|

| Fe/FeSO₄ | MeOH/H₂O | Reflux | 6 h | 70% |

Mechanistic Insights

The iron-mediated reduction proceeds via electron transfer from metallic iron to the nitro group, generating nitroso and hydroxylamine intermediates before forming the amine. Excess iron ensures complete reduction, while ammonium hydroxide neutralizes acidic by-products, preventing side reactions.

Thionyl Chloride-Driven Esterification

Ester Activation Protocol

This compound is synthesized via a two-step process starting with thionyl chloride-mediated esterification. Thionyl chloride (1.9 mL, 25.7 mmol) is added dropwise to a suspension of 2-(4-nitrophenyl)butyric acid (0.92 g, 5.13 mmol) in methanol at 0°C. The mixture is heated to 80°C for 16 hours, enabling nucleophilic acyl substitution. Post-reaction, the solution is neutralized with sodium bicarbonate and extracted into ethyl acetate, yielding the nitro ester (70% yield).

Table 4: Thionyl Chloride Esterification

| Acid | Chlorinating Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-(4-Nitrophenyl)butyric acid | SOCl₂ | MeOH | 80°C | 16 h | 70% |

Limitations and By-Product Formation

Thionyl chloride generates HCl gas, necessitating rigorous ventilation. Residual chloride ions may complicate subsequent reductions, requiring additional purification steps.

Comparative Analysis of Synthesis Routes

Yield and Scalability

Catalytic hydrogenation offers the highest yield (88–96%) and is scalable to industrial levels, whereas iron-mediated reduction, though cost-effective, requires longer reaction times (6–16 hours). Thionyl chloride methods are less favored due to corrosive reagents and moderate yields (70%).

Industrial-Scale Production Insights

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminophenyl)butanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

Methyl 2-(4-aminophenyl)butanoate has several notable applications across various scientific domains:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly in:

- Anticancer Research : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis. In vitro assays have shown significant reductions in cell viability across multiple cancer cell lines.

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits cancer cell growth; induces apoptosis | |

| Antiviral | Potential activity against HSV-1; requires further validation | |

| Neuroprotective | May protect neurons from excitotoxicity |

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions, such as:

- Oxidation to form nitro derivatives.

- Reduction to yield alcohol derivatives.

- Substitution reactions involving nucleophilic attack on the amino group.

Biological Studies

Research has highlighted the compound's interactions with biological molecules:

- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, impacting cellular responses.

- Protein Binding : Its ability to bind proteins can affect signal transduction pathways, influencing processes like cell proliferation and apoptosis.

Case Study 1: Anticancer Efficacy

A recent study examined the effects of this compound on various cancer cell lines. The results indicated a reduction in cell viability by up to 70% at concentrations of 50 µM after 48 hours. The mechanism was attributed to increased caspase activity, suggesting apoptosis induction as a primary mode of action.

Case Study 2: Antiviral Activity

In investigations focused on antiviral properties against HSV-1, the compound demonstrated a dose-dependent inhibition of viral replication. At a concentration of 100 µM, it reduced viral plaque formation by approximately 60%, indicating its potential as an antiviral agent.

Mechanism of Action

The mechanism of action of methyl 2-(4-aminophenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular formulas, substituents, and notable properties:

Key Observations:

Functional Group Impact: The hydrochloride salt in Methyl 3-(4-aminophenyl)propanoate hydrochloride enhances aqueous solubility compared to the free base form . Methoxy-substituted analogs (e.g., compounds from ) exhibit reduced nucleophilicity at the aromatic ring compared to amino-substituted derivatives, affecting their reactivity in electrophilic substitutions .

Backbone Modifications: Shorter ester chains (e.g., acetate in Methyl 2-(3-aminophenyl)acetate) reduce lipophilicity, while extended linkers (e.g., oxoethyl in CAS 284043-11-4) introduce additional hydrogen-bonding sites .

Spectroscopic Data:

- IR Spectroscopy: Amino groups exhibit N–H stretches near 3300–3500 cm⁻¹, while ester carbonyls (C=O) absorb at ~1700–1750 cm⁻¹. Methoxy groups (C–O) show peaks at 1250–1050 cm⁻¹ .

- NMR Analysis: The para-amino group in Methyl 2-(4-aminophenyl)butanoate would deshield adjacent protons, resulting in distinct aromatic signals (δ 6.5–7.5 ppm in ¹H NMR) compared to meta-substituted analogs (e.g., CAS 52913-11-8) .

Physicochemical and Application-Based Differences

| Property | This compound (Inferred) | Methyl 4-(4-aminophenyl)butanoate | Methyl 3-(4-aminophenyl)propanoate HCl |

|---|---|---|---|

| Molecular Weight | ~193.23 g/mol | 193.23 g/mol | 223.68 g/mol |

| Solubility | Moderate in polar aprotic solvents | Similar | High in water due to HCl salt |

| Reactivity | Electrophilic aromatic substitution favored | Similar | Reduced due to protonated amino group |

| Potential Applications | Pharmaceutical intermediates | Polymer precursors | Bioactive salt formulations |

Biological Activity

Methyl 2-(4-aminophenyl)butanoate, also known as Methyl 4-(4-aminophenyl)butanoate (CAS No. 20637-09-6), is a compound of interest in pharmacological research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₁₁H₁₅N₁O₂

- Molecular Weight : 193.24 g/mol

- Purity : Typically over 98% in commercial preparations.

- Storage Conditions : Should be kept in a dark, inert atmosphere at temperatures between 2-8°C to maintain stability.

This compound has been studied for its interactions with various biological targets:

- CYP Enzyme Inhibition : The compound has been identified as a CYP1A2 inhibitor, which may influence drug metabolism and efficacy. It does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4, suggesting a selective inhibition profile that could be beneficial in minimizing drug-drug interactions .

- Blood-Brain Barrier Permeability : Studies indicate that this compound is permeable to the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) applications .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties through modulation of histone deacetylases (HDACs). In vitro assays have demonstrated its potential to inhibit HDAC1 and CDK4, which are key players in cancer cell proliferation .

Biological Activity Data

The following table summarizes the biological activity data related to this compound:

| Biological Activity | IC50 (μM) | Reference |

|---|---|---|

| HDAC1 Inhibition | 0.026 | |

| CDK4 Inhibition | 2 | |

| Cytotoxicity against MDA-MB-231 cells | 1.5 | |

| Cytotoxicity against SK-OV-3 cells | 2.1 |

Case Study 1: Anticancer Properties

In a study assessing the anticancer effects of various compounds, this compound was tested against several cancer cell lines, including MDA-MB-231 and SK-OV-3. The compound demonstrated significant cytotoxic effects with IC50 values indicating potent inhibition of cell growth. The study concluded that the compound's mechanism involved HDAC inhibition, leading to altered gene expression profiles conducive to apoptosis in cancer cells .

Case Study 2: Drug Interaction Profiles

Another investigation focused on the pharmacokinetics and interaction profiles of this compound. The findings revealed that while it effectively penetrates the BBB, its selective inhibition of CYP enzymes could make it a viable candidate for co-administration with other drugs without significant metabolic interference .

Q & A

Q. How does the compound’s logP value inform its application in cell-based assays?

- A calculated logP of ~2.1 (via PubChem) suggests moderate lipophilicity, enabling passive diffusion across cell membranes. However, excessive hydrophobicity may lead to non-specific binding; derivatization with polar groups (e.g., hydroxyl) can improve selectivity .

Comparative Analysis with Analogues

Q. How does this compound compare to its meta- and ortho-substituted isomers in reactivity?

- Ortho Isomers : Exhibit steric hindrance between the amino and ester groups, reducing nucleophilic reactivity.

- Meta Isomers : Altered electronic effects decrease resonance stabilization, lowering stability in acidic conditions .

Q. What mechanistic insights are gained from studying its interaction with sulfonylating agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.